molecular formula C19H21N3O4 B5969055 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine CAS No. 414888-80-5

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B5969055
CAS No.: 414888-80-5
M. Wt: 355.4 g/mol
InChI Key: YBNXHYNHRCFQBN-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,3-benzodioxole group and a 2-nitrobenzyl group

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,3-benzodioxole group: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the piperazine ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Attachment of the 2-nitrobenzyl group: This step involves the nitration of benzyl chloride followed by its reaction with the piperazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include the corresponding amine derivatives and substituted aromatic compounds.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine can be compared with similar compounds such as:

    1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the 2-nitrobenzyl group, which may result in different biological activity.

    4-(2-nitrobenzyl)piperazine:

    1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine: Similar structure but without the nitro group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the benzodioxole and nitrobenzyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-22(24)17-4-2-1-3-16(17)13-21-9-7-20(8-10-21)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNXHYNHRCFQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164419
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414888-80-5
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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